N-cyclopropyl-4-methoxybenzenesulfonamide

Vue d'ensemble

Description

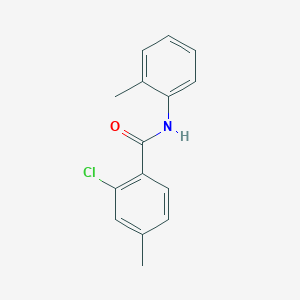

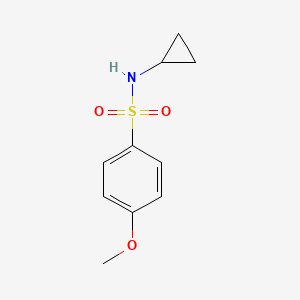

N-cyclopropyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C10H13NO3S . It is a sulfonamide, a group of compounds known for their various pharmacological activities .

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-4-methoxybenzenesulfonamide consists of a benzene ring substituted with a methoxy group and a sulfonamide group. The sulfonamide group is further substituted with a cyclopropyl group .Applications De Recherche Scientifique

Proteomics Research

“N-cyclopropyl-4-methoxybenzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules.

Pharmaceuticals

“N-cyclopropyl-4-methoxybenzenesulfonamide” is used in the pharmaceutical industry . It can be used in the development of new drugs and therapies. Its unique chemical structure can be leveraged to design and synthesize novel pharmaceuticals.

Agrochemicals

This compound is also used in the production of agrochemicals . Agrochemicals, such as pesticides and fertilizers, are crucial for crop protection and yield enhancement. The unique properties of “N-cyclopropyl-4-methoxybenzenesulfonamide” can be utilized to develop more effective and environmentally friendly agrochemicals.

Dye Manufacturing

“N-cyclopropyl-4-methoxybenzenesulfonamide” is used in the manufacturing of dyes . The chemical properties of this compound can contribute to the development of new dyes with improved colorfastness, brightness, and eco-friendliness.

HIV Protease Inhibitor

4-Methoxybenzenesulfonamide, a related compound, has been used as a ligand to generate a novel bis-tetrahydrofuran-based human immunodeficiency virus (HIV) protease inhibitor . This suggests potential applications of “N-cyclopropyl-4-methoxybenzenesulfonamide” in the development of new antiviral drugs.

Safety and Hazards

The safety data sheet for a similar compound, N-cyclopropyl-4-nitrobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-4-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

N-cyclopropyl-4-methoxybenzenesulfonamide, as a sulfonamide derivative, binds to carbonic anhydrase with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. This interaction also includes hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of N-cyclopropyl-4-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible conversion of carbon dioxide and water into bicarbonate and protons . This interaction can influence various physiological processes, including fluid secretion, respiration, and pH regulation .

Pharmacokinetics

They are widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by N-cyclopropyl-4-methoxybenzenesulfonamide can lead to a decrease in the production of bicarbonate ions and protons, affecting processes such as fluid secretion and pH balance . This can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders .

Action Environment

The action of N-cyclopropyl-4-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

N-cyclopropyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGJFNUSQVKEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-methoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)

![2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B5796002.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)